molecular formula C7H8N2O3 B151438 (3-Amino-5-nitrophenyl)methanol CAS No. 90390-46-8

(3-Amino-5-nitrophenyl)methanol

Cat. No. B151438
CAS RN: 90390-46-8
M. Wt: 168.15 g/mol
InChI Key: QOQKOVFSUNXURX-UHFFFAOYSA-N
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Description

“(3-Amino-5-nitrophenyl)methanol” is a chemical compound with the CAS Number: 90390-46-8 . It has a molecular weight of 168.15 and its IUPAC name is (3-amino-5-nitrophenyl)methanol . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Amino-5-nitrophenyl)methanol” is 1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Amino-5-nitrophenyl)methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photoaffinity Labeling

The compound exhibits behavior conducive for photoaffinity labeling, as observed in the study of 4-amino-3-nitrophenyl azides. Such azides form basic nitrenes that rapidly protonate to form reactive nitrenium ions, making them suitable for photoaffinity labeling applications. In particular, the protonation of the nitrene derived from these azides occurs extremely rapidly, indicating potential utility in fast-reacting systems (Voskresenska et al., 2009).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System

The compound can participate in chemical reactions that lead to the formation of the pyrrolo[1,2-b]cinnolin-10-one ring system, which is a core structure in many biologically active compounds. The study demonstrated its involvement in reactions with zinc and ammonium chloride, indicating its utility in the synthesis of complex organic molecules (Kimbaris & Varvounis, 2000).

Potential in Radiopharmaceutical Development

The compound's derivatives show promise in radiopharmaceutical development, especially in the formation of stable anionic complexes with rhenium and technetium. These complexes could be useful in developing target-specific radiopharmaceuticals for diagnostic and therapeutic purposes (Allali et al., 2006).

Ligand for "fac-[M(CO)3]+" Core

The reaction of the compound with the "fac-[M(CO)3]+" core (M = Re, 99mTc) in methanol leads to the formation of stable anionic complexes. These complexes have potential applications in the field of radiopharmacy, especially due to the ease of derivatization of the nitro group into an amino group, which can be further used to develop target-specific radiopharmaceuticals (Allali et al., 2006).

Safety And Hazards

When handling “(3-Amino-5-nitrophenyl)methanol”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . If the compound is inhaled, the person should be moved to fresh air and given artificial respiration if necessary .

properties

IUPAC Name

(3-amino-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQKOVFSUNXURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573857
Record name (3-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-nitrophenyl)methanol

CAS RN

90390-46-8
Record name (3-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-nitrobenzoic acid (1.12 g, 6.16 mmol) in THF (5 mL) was added dropwise a solution of borane tetrahydrofuran complex solution (13.6 mL, 13.6 mmol) at ambient temperature and the mixture was stirred for 90 minutes. The solvent was then evaporated. Aqueous NaOH (15 mL) was added and the resulting mixture was extracted with ether. The ether solution was dried over anhydrous Na2SO4. Evaporation of ether afforded 921 mg of the title compound (89%).
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A three neck flask fitted with a reflux condenser and an addition funnel was charged with 3,5-dinitrobenzyl alcohol (10 g, 50 mmol), 10% Pd/C (630 mg) and triethylamine (35 mL, 251 mmol). This was placed in a 70° C. oil bath and through the addition funnel was added 90% formic acid (10 mL, 234 mmol) dropwise. The reaction was heated for 30 minutes and cooled to room temperature. The clear yellow supernatant was filtered through celite and the lower layer containing the catalyst was treated with acetone, filtered through celite and rinsed with acetone. The filtered organic layers were combined and concentrated to give an orange oil. The oil was diluted in ethyl acetate which was washed with H2O, dried (MgSO4), filtered and concentrated to give crude 3-amino-5-nitrobenzyl alcohol as an orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
630 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3,5-dinitrobenzyl alcohol (129.1 g, 0.65 mol; from step (i) above) in MeOH (1500 mL) at reflux was added ammonium sulfide (450 mL, 442.9 g of 20 wt % in H2O, 1.30 mol) over 45 min. The resulting heterogeneous mixture was refluxed for 2 h and stirred at 25° C. for 18 h. The solution was filtered through a pad of Celite, the filtrate was acidified with 2N HCl and the MeOH distilled off in vacuo. The remaining acidic aqueous solution was washed with Et2O (3×) and basified with 6N NaOH. The basic aqueous solution was extracted with Et2O (4×). The organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford 95.8 g (88%) of the sub-title compound as an orange solid which was used without further purification.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
450 mL
Type
reactant
Reaction Step Two
Yield
88%

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